molecular formula C19H23FN2O3 B11509967 1-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea

1-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea

Cat. No.: B11509967
M. Wt: 346.4 g/mol
InChI Key: HTOPQOJLIDLXJA-UHFFFAOYSA-N
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Description

3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)UREA is a synthetic organic compound characterized by the presence of both ethoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)UREA typically involves the reaction of 3,4-diethoxyphenyl ethylamine with 4-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene, and requires a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenyl ethylamine: Similar in structure but lacks the fluorophenyl group.

    4-Fluorophenyl isocyanate: Contains the fluorophenyl group but lacks the ethoxyphenyl moiety.

Uniqueness

3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)UREA is unique due to the combination of ethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

Molecular Formula

C19H23FN2O3

Molecular Weight

346.4 g/mol

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C19H23FN2O3/c1-3-24-17-10-5-14(13-18(17)25-4-2)11-12-21-19(23)22-16-8-6-15(20)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3,(H2,21,22,23)

InChI Key

HTOPQOJLIDLXJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)F)OCC

Origin of Product

United States

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